5-(Iodomethyl)-5-methyl-1,3-dioxane
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Overview
Description
5-(Iodomethyl)-5-methyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes It is characterized by the presence of an iodomethyl group and a methyl group attached to a 1,3-dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Iodomethyl)-5-methyl-1,3-dioxane can be achieved through several methods. One common approach involves the iodination of 5-methyl-1,3-dioxane using iodine and a suitable oxidizing agent. The reaction typically proceeds under mild conditions, with the iodomethyl group being introduced at the 5-position of the dioxane ring.
Another method involves the use of iodomethane as the iodinating reagent. This reaction can be carried out in the presence of a base, such as potassium carbonate, to facilitate the substitution of a hydrogen atom with an iodomethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Iodomethyl)-5-methyl-1,3-dioxane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The iodomethyl group can be oxidized to form aldehydes or ketones using oxidizing agents like sodium periodate or manganese dioxide.
Reduction Reactions: The iodomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., acetonitrile).
Oxidation: Oxidizing agents (e.g., sodium periodate, manganese dioxide), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution: Various substituted dioxanes depending on the nucleophile used.
Oxidation: Aldehydes or ketones.
Reduction: 5-Methyl-1,3-dioxane.
Scientific Research Applications
5-(Iodomethyl)-5-methyl-1,3-dioxane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is employed in the synthesis of novel materials with unique properties.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 5-(Iodomethyl)-5-methyl-1,3-dioxane involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The dioxane ring provides stability and rigidity to the compound, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-5-methyl-1,3-dioxane
- 5-(Bromomethyl)-5-methyl-1,3-dioxane
- 5-(Fluoromethyl)-5-methyl-1,3-dioxane
Uniqueness
5-(Iodomethyl)-5-methyl-1,3-dioxane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its chloro, bromo, and fluoro analogs. The larger atomic radius and higher polarizability of iodine make it a more reactive electrophile, enabling a wider range of chemical transformations. Additionally, the iodomethyl group can participate in specific interactions with biomolecules, making it valuable in medicinal chemistry and biological studies.
Properties
CAS No. |
61728-96-9 |
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Molecular Formula |
C6H11IO2 |
Molecular Weight |
242.05 g/mol |
IUPAC Name |
5-(iodomethyl)-5-methyl-1,3-dioxane |
InChI |
InChI=1S/C6H11IO2/c1-6(2-7)3-8-5-9-4-6/h2-5H2,1H3 |
InChI Key |
GVJCQRKYPYHPDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCOC1)CI |
Origin of Product |
United States |
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